8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an isopropoxypropyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Isopropoxypropyl Group: This step often involves nucleophilic substitution reactions.
Formation of the Carboxamide Group: This is typically done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and isopropoxypropyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the tetrahydroimidazo[2,1-c][1,2,4]triazine core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the nitrogen atoms in the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Products may include hydroxylated derivatives and ketones.
Reduction: Reduced forms of the compound, such as alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
8-(4-ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione: This compound shares a similar core structure but differs in the functional groups attached.
Tris[1,2,4]triazolo[1,3,5]triazine Derivatives: These compounds have a similar triazine core but differ in their overall structure and properties.
Uniqueness
8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-28-16-8-6-15(7-9-16)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-10-5-13-29-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGCBBQCCHSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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